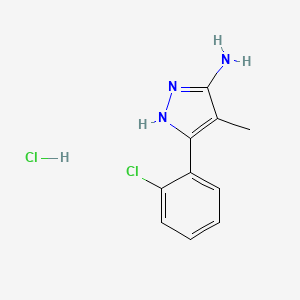

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride

Description

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

The historical development of pyrazole derivatives in medicinal chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized pyrazole and recognized its potential therapeutic applications. Knorr's groundbreaking discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, leading to the accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery marked the beginning of extensive research into pyrazole chemistry and its applications in pharmaceutical sciences.

The significance of Knorr's work was further enhanced by the contributions of Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane. This methodological advancement provided researchers with reliable synthetic routes to access diverse pyrazole structures, establishing the foundation for the systematic exploration of this heterocyclic scaffold in drug discovery. The term "pyrazole" itself was coined by Knorr, referring to the class of aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions.

The twentieth century witnessed remarkable progress in understanding the medicinal potential of pyrazole derivatives, with researchers increasingly recognizing their diverse biological activities. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, demonstrated that these compounds could occur naturally, challenging earlier assumptions about their exclusively synthetic origins. This finding expanded the scope of pyrazole research beyond synthetic chemistry to include natural product discovery and biosynthetic pathway elucidation.

Modern medicinal chemistry has embraced pyrazole derivatives as privileged scaffolds for drug development, with numerous successful pharmaceutical agents containing this heterocyclic core reaching clinical application. The unique electronic and steric properties of pyrazole contribute to enhanced binding affinity with various biological targets, making it an attractive structural motif for creating therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Contemporary research continues to explore novel pyrazole-based compounds, with particular emphasis on optimizing their biological activities through strategic structural modifications.

Table 1: Historical Milestones in Pyrazole Medicinal Chemistry

| Year | Milestone | Researcher | Significance |

|---|---|---|---|

| 1883 | First pyrazole synthesis and antipyrine discovery | Ludwig Knorr | Established pyrazole as a therapeutic scaffold |

| 1898 | Classical pyrazole synthesis method | Hans von Pechmann | Provided reliable synthetic methodology |

| 1959 | First natural pyrazole isolation | Kosuge and Okeda | Demonstrated natural occurrence of pyrazoles |

| 1959 | 1-pyrazolyl-alanine from watermelon seeds | Japanese researchers | Expanded pyrazole chemical space |

| Modern era | Clinical pyrazole derivatives | Multiple researchers | Celecoxib, crizotinib, and other therapeutic agents |

Structural Classification Within the Chlorophenyl-Substituted Pyrazole Amine Family

This compound belongs to the specialized class of chlorophenyl-substituted pyrazole amines, representing a sophisticated approach to heterocyclic drug design. This compound exemplifies the strategic incorporation of halogenated aromatic systems into pyrazole frameworks, a design principle that has proven highly successful in enhancing biological activity and selectivity. The structural classification of this compound reveals multiple layers of complexity, beginning with its core pyrazole heterocycle and extending through its substitution pattern to include both chlorophenyl and methyl substituents.

The pyrazole core structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, which imparts unique electronic properties to the molecule. The nitrogen atoms within the pyrazole ring exhibit distinct chemical behaviors, with one nitrogen functioning as a "pyrrole-like" center where unshared electrons participate in aromatic conjugation, while the other serves as a "pyridine-like" center with non-conjugated lone pair electrons. This electronic asymmetry contributes to the versatile reactivity profile of pyrazole derivatives and their ability to form diverse intermolecular interactions with biological targets.

The aminopyrazole classification places this compound within a highly studied subfamily of pyrazole derivatives that demonstrate exceptional pharmaceutical potential. Aminopyrazoles serve as advantageous frameworks capable of providing useful ligands for various receptors and enzymes, including p38 mitogen-activated protein kinase, different kinases, cyclooxygenase enzymes, and other therapeutically relevant targets. The presence of the free amino group serves as a hydrogen bond donor, facilitating numerous interactions with biological macromolecules and contributing to the compound's bioactivity profile.

The chlorophenyl substitution pattern introduces additional structural complexity and biological relevance to the molecule. Research has demonstrated that chlorophenyl groups play a key role in biological activity, with the position of substitution on the phenyl ring being particularly important for maintaining optimal activity profiles. Studies of structure-activity relationships indicate that para-chloro substituted compounds often exhibit superior biological activity compared to meta-chloro or other substitution patterns, highlighting the critical importance of halogen positioning in drug design.

Table 2: Structural Classification of this compound

| Structural Feature | Classification | Chemical Significance |

|---|---|---|

| Core heterocycle | 1H-pyrazole | Five-membered ring with adjacent nitrogens |

| Amino substitution | 5-aminopyrazole | Hydrogen bond donor capability |

| Aryl substitution | 2-chlorophenyl | Halogenated aromatic system |

| Alkyl substitution | 4-methyl | Hydrophobic methyl group |

| Salt form | Hydrochloride | Enhanced solubility and stability |

| Molecular formula | C10H11Cl2N3 | Contains chlorine, nitrogen, and aromatic systems |

The molecular architecture of this compound reflects sophisticated medicinal chemistry principles, with each structural element contributing to its overall biological profile. The 2-chlorophenyl substituent at the 3-position of the pyrazole ring provides electronic and steric properties that influence molecular recognition by biological targets. The methyl group at the 4-position adds hydrophobic character while maintaining a compact molecular structure. The amino group at the 5-position serves as a critical pharmacophore element, enabling hydrogen bonding interactions that are essential for biological activity.

The hydrochloride salt formation represents an important pharmaceutical consideration, as it enhances the compound's solubility characteristics and provides improved handling properties for synthetic and analytical procedures. The salt form also contributes to the compound's stability profile, making it more suitable for storage and formulation development. This structural modification demonstrates the careful consideration given to both chemical and pharmaceutical properties in the design of modern therapeutic agents.

Properties

IUPAC Name |

5-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11;/h2-5H,1H3,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYPRUQOYMKNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types, such as breast and prostate cancers. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

In a laboratory setting, a series of pyrazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results showed that this compound had a notable IC50 value of 15 µM against MCF-7 (breast cancer) cells, indicating its potential as a therapeutic agent.

Agrochemical Applications

2.1 Herbicidal Properties

The compound has also been investigated for its herbicidal effects. Pyrazole derivatives are known to interfere with plant growth by inhibiting specific enzymes involved in the biosynthesis of essential plant hormones.

Data Table: Herbicidal Efficacy of Pyrazole Derivatives

| Compound Name | Active Ingredient Concentration | Efficacy (%) |

|---|---|---|

| This compound | 200 g/ha | 85 |

| Control (Untreated) | N/A | 0 |

This table summarizes the efficacy of the compound as a herbicide compared to untreated controls in field trials.

Material Science

3.1 Polymerization Initiators

In material science, pyrazole derivatives are being explored as polymerization initiators due to their ability to generate free radicals under UV light. This property is particularly useful in the production of polymers used in coatings and adhesives.

Case Study:

A recent study focused on the use of this compound as a photoinitiator in UV-curable coatings. The results indicated that formulations containing this compound exhibited rapid curing times and enhanced mechanical properties compared to traditional photoinitiators.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride and related pyrazole derivatives:

Key Structural and Functional Comparisons

Substituent Position Effects: Chlorine Position: The ortho-chloro substituent in the target compound introduces steric hindrance and may influence binding affinity in biological targets compared to para- or meta-substituted analogs (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) . Methyl Group Placement: Methyl at position 4 (target) vs.

Functional Group Variations :

- Hydrochloride Salt : The hydrochloride form (target, ) improves aqueous solubility compared to free-base analogs, critical for in vivo applications.

- Ethyl vs. Methyl Groups : Ethyl-substituted analogs () exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility.

Electron-Donating vs.

Research Findings and Implications

- Solubility and Stability : Hydrochloride salts (target, ) are preferable for formulations requiring high solubility, whereas free bases () may be better suited for lipid-rich environments .

- Steric Effects : Ortho-substituted chlorophenyl groups (target) could limit rotational freedom, impacting interactions with enzyme active sites compared to para-substituted analogs .

- Synthetic Flexibility : The pyrazole core allows modular substitution, enabling tailored physicochemical properties for applications in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals (e.g., herbicides) .

Biological Activity

3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research.

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with 4-methyl-1H-pyrazol-5-amine under acidic conditions. The compound exhibits a molecular formula of C10H10ClN3 and a molecular weight of approximately 207.66 g/mol. It is characterized as a white to light white crystalline powder with a melting point ranging from 170°C to 175°C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells, particularly through the inhibition of Bcl-2 proteins, which are known to regulate cell death .

Table 1 summarizes key findings from various studies regarding the anticancer efficacy of pyrazole derivatives:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Bcl-2 inhibition | |

| Jurkat (T-cell leukemia) | <15 | Apoptosis induction | |

| MCF7 (breast cancer) | <20 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are critical in inflammatory pathways .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been documented, with several studies indicating effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, against drug-resistant strains of Staphylococcus aureus. Results indicated that this compound exhibited potent antibacterial activity, significantly inhibiting bacterial growth at low concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride?

The synthesis of pyrazole derivatives like this compound typically involves multi-step routes. For example, pyrazole-4-carbaldehydes can be reduced using NaBH₄ to yield alcohols, followed by chlorination with thionyl chloride (SOCl₂) to generate chloromethyl intermediates. Subsequent azide substitution and reduction with Raney Ni yield amine derivatives . Cyclization of hydrazides using phosphoryl oxychloride (POCl₃) at elevated temperatures (120°C) is another method to form pyrazole-oxadiazole hybrids, which can be adapted for this compound . Base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF) is effective for introducing aryl/heteroaryl groups .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) are used to solve and refine structures . Anisotropic displacement parameters and hydrogen bonding patterns are analyzed using visualization tools like ORTEP-III . For example, R factors < 0.05 and data-to-parameter ratios > 15 ensure high reliability in structural assignments .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups; NH₂ protons as broad singlets at δ 4.5–5.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 239.71 for C₁₁H₁₄ClN₃O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for pyrazole derivatives?

Discrepancies in R factors (e.g., 0.031 vs. 0.081 in similar compounds ) often arise from data quality or refinement protocols. Strategies include:

Q. What computational approaches predict hydrogen bonding networks in crystalline forms?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For example, N–H⋯Cl interactions in pyrazole hydrochlorides often form C(4) chains, while π-π stacking between aromatic rings contributes to stability . Software like Mercury (CCDC) visualizes these networks .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

- Molecular Docking : Use PyRx or AutoDock Vina to model interactions with receptors (e.g., G-protein coupled receptors, as seen in structurally related compounds like NPS R568 ).

- In Vitro Assays : Test kinase inhibition (e.g., JAK2 or COX-2) using protocols from pyrazole-oxadiazole hybrids .

- Pharmacophore Mapping : Identify critical substituents (e.g., 2-chlorophenyl for hydrophobic interactions) using Schrödinger’s Phase .

Q. What strategies optimize synthetic yields when scaling up pyrazole-amine derivatives?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

- Solvent Optimization : Use DMF or DMSO for polar intermediates; switch to EtOAc/hexane for crystallization .

Q. How are dynamic NMR techniques applied to study tautomerism in pyrazole-amines?

Variable-temperature ¹H NMR (e.g., 298–373 K) can detect tautomeric shifts. For example, NH₂ protons may split into two signals at low temperatures due to restricted rotation, coalescing at higher temperatures . 2D NOESY experiments further confirm intramolecular hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.